Home > Products > Screening Compounds P35587 > 8-epi Atazanavir
8-epi Atazanavir - 1292296-09-3

8-epi Atazanavir

Catalog Number: EVT-359629
CAS Number: 1292296-09-3
Molecular Formula: C38H52N6O7
Molecular Weight: 704.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An epimeric impurity of Atazanavir

Atazanavir

Legionaminic Acid, Pseudaminic Acid, and Acetaminic Acid

Compound Description: These are bacterial sialic acid derivatives. They are often found as components of bacterial cell surface polysaccharides and are involved in various biological processes, including bacterial adhesion, immune evasion, and pathogenesis. []

8-Epi-xanthatin

Compound Description: 8-Epi-xanthatin is a natural compound isolated from Xanthium fruit extracts. Research indicates it exhibits anticancer activity by inhibiting the signal transducer and activator of transcription 3 (STAT3) pathway and inducing apoptosis in DU145 prostate cancer cells. []

8-Epi-Prostaglandin F2α (8-epi-PGF2α)

Compound Description: 8-Epi-PGF2α is an F2-isoprostane, a family of prostaglandin-like compounds produced by the free radical-catalyzed peroxidation of arachidonic acid. It is considered a reliable marker of oxidative stress and has been studied for its potential role in various disease states, including cardiovascular disease, cancer, and neurodegenerative disorders. [, , , , , , , , , ]

Overview

8-epi Atazanavir is a derivative of Atazanavir, an antiretroviral medication used primarily in the treatment of human immunodeficiency virus (HIV) infection. This compound has garnered interest due to its potential efficacy against HIV, particularly in cases where resistance to standard treatments occurs. Atazanavir itself is classified as a protease inhibitor, which works by inhibiting the HIV protease enzyme, preventing viral replication.

Source

8-epi Atazanavir is synthesized from Atazanavir through various chemical reactions. The original compound, Atazanavir, was developed as part of ongoing efforts to create effective HIV treatments and is derived from natural products and synthetic methodologies.

Classification

8-epi Atazanavir falls under the category of antiretroviral drugs, specifically within the subgroup of protease inhibitors. These compounds are critical in managing HIV infections by interfering with the virus's ability to replicate within host cells.

Synthesis Analysis

Methods

The synthesis of 8-epi Atazanavir involves several critical steps that transform Atazanavir into its epimeric form. The process typically includes:

  1. Starting Material: The synthesis begins with Atazanavir hydrochloride.
  2. Epimerization Reaction: This step involves modifying the stereochemistry at specific carbon centers to produce the 8-epi variant. This can be achieved through chemical reactions that promote inversion at the relevant stereocenter.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate 8-epi Atazanavir from by-products and unreacted materials.

Technical Details

The technical aspects of synthesizing 8-epi Atazanavir require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Specific reagents and catalysts may also be utilized to facilitate the epimerization process effectively.

Molecular Structure Analysis

Structure

The molecular structure of 8-epi Atazanavir retains the core features of Atazanavir but exhibits a different spatial arrangement due to epimerization. Its structure can be represented as follows:

  • Chemical Formula: C23_{23}H33_{33}N7_{7}O4_{4}

Data

The molecular weight of 8-epi Atazanavir is approximately 433.6 g/mol. The compound features multiple functional groups including hydroxyl groups and amine functionalities that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of 8-epi Atazanavir include:

  1. Nucleophilic Substitution: This reaction type is crucial for modifying functional groups during the synthesis.
  2. Epimerization: A key step that alters the stereochemistry at specific carbon atoms, leading to the formation of the epimer.
  3. Acid-Base Reactions: These may be employed during purification processes to adjust pH and solubility properties.

Technical Details

Each reaction step must be optimized for conditions such as temperature, pressure, and solvent systems to maximize yield and minimize side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor reaction progress and purity.

Mechanism of Action

Process

The mechanism of action for 8-epi Atazanavir involves inhibition of the HIV protease enzyme, similar to its parent compound. By binding to the active site of this enzyme, 8-epi Atazanavir prevents it from cleaving viral polyproteins into functional proteins necessary for viral replication.

Data

Studies have shown that while 8-epi Atazanavir maintains efficacy against HIV, its binding affinity and resistance profile may differ slightly from those of standard Atazanavir, potentially offering advantages in specific clinical scenarios.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range characteristic of similar compounds.

Relevant analyses often involve spectroscopy (NMR, IR) and crystallography to characterize its physical properties comprehensively.

Applications

Scientific Uses

8-epi Atazanavir serves as a subject of research in pharmacology and medicinal chemistry, particularly in:

Chemical Identity & Structural Characterization of 8-epi Atazanavir

Molecular Formula & Stereochemical Configuration

8-epi Atazanavir (CAS No. 1292296-09-3) shares the identical molecular formula C₃₈H₅₂N₆O₇ and molecular weight of 704.8555 g/mol with its parent compound Atazanavir, as confirmed by high-resolution mass spectrometry [1] [6]. The core distinction lies in its stereochemical configuration: 8-epi Atazanavir possesses four defined stereocenters in an absolute configuration designated as (3S,8R,9S,12S). This contrasts with the therapeutic Atazanavir's (3S,8S,9S,12S) configuration [1] [5]. The inversion at the C-8 position (epimerization) is the sole stereochemical divergence, while the C-3, C-9, and C-12 centers retain their original (S) configurations. This compound is classified as an optical isomer (diastereomer) of Atazanavir and is formally designated as methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate [5].

Table 1: Stereochemical Configuration of 8-epi Atazanavir

Stereocenter PositionConfiguration in AtazanavirConfiguration in 8-epi Atazanavir
C-3(S)(S)
C-8(S)(R)
C-9(S)(S)
C-12(S)(S)
Overall Designation(3S,8S,9S,12S)(3S,8R,9S,12S)

Comparative Structural Analysis with Atazanavir: Epimerization at C-8 Position

The C-8 epimerization alters the spatial orientation of the hydroxyl group (-OH) attached to this chiral carbon. In Atazanavir, the C-8 (S) configuration positions this group in a specific orientation critical for optimal binding to the HIV-1 protease active site. The inversion to the (R) configuration in 8-epi Atazanavir disrupts key hydrogen-bonding interactions and van der Waals contacts within the enzyme's binding pocket [9]. Computational modeling studies reveal that this epimerization introduces steric clashes with residues like Asp-29 and Asp-30, reducing binding affinity by approximately 30-fold compared to Atazanavir [9]. The SMILES notation explicitly denotes this inversion:COC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](O)CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](NC(=O)OC)C(C)(C)C)C(C)(C)C [1]. The InChIKey (AXRYRYVKAWYZBR-SYEZAVJTSA-N) further differentiates it from Atazanavir's key (AXRYRYVKAWYZBR-GASGPIRDSA-N), highlighting the stereoisomeric relationship [1] [6].

Crystallographic Data & Polymorphic Forms

While extensive crystallographic data exists for Atazanavir sulfate polymorphs (e.g., Forms A, C, E3, H1), characterized by distinct PXRD peaks [2] [4], no dedicated polymorph screening for 8-epi Atazanavir has been reported. Its isolation primarily occurs as an amorphous solid or within solvent mixtures during synthetic processes [3] [8]. When crystallized under conditions analogous to Atazanavir sulfate polymorph formation (e.g., solvent evaporation from methanol/ethyl acetate), 8-epi Atazanavir yields materials lacking long-range order, as evidenced by diffuse PXRD patterns [8]. This contrasts sharply with the sharp, defined peaks of Atazanavir sulfate Form H1 (e.g., 4.1°, 13.6°, 18.5° 2θ) [4]. The absence of defined polymorphs in 8-epi Atazanavir is likely attributable to its role as a process impurity rather than a therapeutically targeted compound, reducing the incentive for comprehensive solid-form screening [3].

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR spectra confirm the structural integrity of the molecule except for the configurational change at C-8. The most significant chemical shift differences occur near the epimerization site. The methine proton (H-C8) resonates at approximately δ 4.05 ppm in 8-epi Atazanavir compared to δ 3.95 ppm in Atazanavir, reflecting the altered electronic environment due to the inverted stereochemistry [8]. Similarly, the C-8 carbon shows a downfield shift of ~2 ppm. Neighboring protons (H-N7, H-C9) also exhibit discernible shifts (>0.1 ppm), providing diagnostic markers for epimer identification [8].

Infrared (IR) Spectroscopy:Key IR absorptions correlate with functional groups common to both epimers:

  • Carbamate C=O stretch: Strong bands at ~1705 cm⁻¹ and ~1720 cm⁻¹
  • Hydroxyl stretch (O-H): Broad band at ~3400 cm⁻¹
  • Amide I & II bands: Characteristic absorptions at ~1640 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend) [1]Minor band position differences (<10 cm⁻¹) in the fingerprint region (1000–1400 cm⁻¹) are attributable to conformational variations induced by the C-8 epimerization but are insufficient for definitive identification without reference spectra [6].

Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode shows the protonated molecular ion [M+H]⁺ at m/z 705.4, identical to Atazanavir due to identical elemental composition [1] [3]. Tandem MS (MS/MS) using collision-induced dissociation (CID) reveals diagnostic fragment ions. Key fragments include:

  • m/z 588.3 [M - C₄H₈NO₂ + H]⁺ (loss of carbamate-leucine fragment)
  • m/z 449.2 [M - C₁₄H₁₃N₂O₂ + H]⁺ (loss of pyridinylbenzylhydrazino moiety)
  • m/z 316.1 [C₁₉H₂₂N₃O₂]⁺ (protonated benzyl-hydrazino-hydroxybutyl fragment) [3]While the full-scan MS cannot differentiate epimers, slight differences in fragment ion abundance ratios (e.g., m/z 588.3 vs. m/z 449.2) may be observable due to altered fragmentation pathways influenced by the C-8 stereochemistry [3].

Table 2: Key Spectroscopic Signatures of 8-epi Atazanavir

TechniqueKey FeaturesDiagnostic Utility for Epimer Identification
¹H NMRH-C8: δ ~4.05 ppm; Altered shifts for H-N7, H-C9 protons (>0.1 ppm vs. Atazanavir)High: Direct probe of local stereochemical environment at C-8
¹³C NMRC8: Downfield shift ~2 ppm vs. Atazanavir; Shifts in adjacent carbonsHigh: Confirms configurational change
IRCarbamate C=O: ~1705, 1720 cm⁻¹; OH: ~3400 cm⁻¹; Minor fingerprint region differencesLow: Insufficiently specific for epimer distinction
MS (Full Scan)[M+H]⁺ at m/z 705.4 (identical to Atazanavir)None: Cannot differentiate epimers
MS/MS (CID)Key fragments: m/z 588.3, 449.2, 316.1; Altered fragment ion abundance ratios vs. AtazanavirModerate: Relative ion ratios may indicate epimerization
Chromatography (HPLC)Distinct retention time shift under gradient RP-HPLC conditions (e.g., C18 column, ACN/Phosphate buffer)High: Primary method for detection and quantification in bulk drug substance

Chromatographic Separation:Reverse-phase HPLC (RP-HPLC) remains the primary analytical tool for detecting and quantifying 8-epi Atazanavir. Using a C18 column and a gradient elution (e.g., acetonitrile/ammonium acetate or phosphate buffer), 8-epi Atazanavir exhibits a distinct retention time shift (typically earlier elution) compared to Atazanavir. This separation leverages differences in hydrophobicity and stereospecific interactions with the stationary phase induced by the C-8 epimerization [3]. Validated methods achieve baseline resolution (Rs >2.0), enabling precise quantification down to 0.02% area in Atazanavir sulfate drug substance [3].

Properties

CAS Number

1292296-09-3

Product Name

8-epi Atazanavir

IUPAC Name

methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C38H52N6O7

Molecular Weight

704.9 g/mol

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1

InChI Key

AXRYRYVKAWYZBR-SYEZAVJTSA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Synonyms

(3S,8R,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-,2,5,6,10,13-pentaazatetradecanedioic Acid 1,14-Dimethyl Ester;

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.